N-(4-(dimethylamino)phenethyl)-4-propylbenzamide

sigma-1 receptor benzamide SAR ligand design

N-(4-(dimethylamino)phenethyl)-4-propylbenzamide (CAS 953243-92-0) is a synthetic benzamide derivative bearing a 4-(dimethylamino)phenethyl amine moiety and a 4-propyl substituent on the benzamide ring. The compound belongs to a broader class of N-phenethyl benzamides that have been explored as ligands for sigma receptors and monoamine transporters.

Molecular Formula C20H26N2O
Molecular Weight 310.441
CAS No. 953243-92-0
Cat. No. B2780639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(dimethylamino)phenethyl)-4-propylbenzamide
CAS953243-92-0
Molecular FormulaC20H26N2O
Molecular Weight310.441
Structural Identifiers
SMILESCCCC1=CC=C(C=C1)C(=O)NCCC2=CC=C(C=C2)N(C)C
InChIInChI=1S/C20H26N2O/c1-4-5-16-6-10-18(11-7-16)20(23)21-15-14-17-8-12-19(13-9-17)22(2)3/h6-13H,4-5,14-15H2,1-3H3,(H,21,23)
InChIKeyQPKGFHMAEZSXCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Spec N-(4-(Dimethylamino)phenethyl)-4-propylbenzamide (CAS 953243-92-0): Ligand Profile and Sourcing Rationale


N-(4-(dimethylamino)phenethyl)-4-propylbenzamide (CAS 953243-92-0) is a synthetic benzamide derivative bearing a 4-(dimethylamino)phenethyl amine moiety and a 4-propyl substituent on the benzamide ring. The compound belongs to a broader class of N-phenethyl benzamides that have been explored as ligands for sigma receptors and monoamine transporters [1]. Its structural features position it as a potential tool compound for structure-activity relationship (SAR) studies within neuropharmacology, though publicly available primary pharmacological data remain limited.

Why Generic Interchange of N-(4-(Dimethylamino)phenethyl)-4-propylbenzamide Is Scientifically Unsupported


Within the N-phenethyl benzamide class, even subtle modifications to the 4-position of the benzamide ring can produce dramatic shifts in receptor affinity, selectivity, and functional activity. The 4-propyl substituent on the target compound confers distinct steric and lipophilic properties compared to the 4-halogeno, 4-cyano, or 4-nitro analogs that have been pharmacologically characterized [1]. Generic substitution without head-to-head data risks introducing an analog with unknown off-target profiles, altered metabolic stability, or inverted selectivity. The limited public pharmacological characterization of this specific analog underscores that it cannot be considered functionally interchangeable with closely related benzamides absent direct comparative evidence.

Quantitative Differentiation Evidence for N-(4-(Dimethylamino)phenethyl)-4-propylbenzamide (953243-92-0)


Sigma-1 Receptor Affinity: Class-Level SAR Indicates Divergent Behavior from 4-Halogeno/4-Cyano Analogs

While direct sigma-1 receptor binding data for N-(4-(dimethylamino)phenethyl)-4-propylbenzamide are not publicly available, class-level SAR from Donnier-Maréchal et al. (2017) demonstrates that 4-substitution on the benzamide ring is a critical determinant of affinity. In that study, 4-Cl (compound 7i), 4-CN (7w), and 4-NO₂ (7y) analogs achieved sigma-1 Ki values of 1.2–3.6 nM [1]. The 4-propyl group differs electronically (electron-donating alkyl) and sterically (larger hydrophobic volume) from these substituents, predicting a distinct affinity and selectivity fingerprint that cannot be extrapolated from the published series.

sigma-1 receptor benzamide SAR ligand design

Human GAT1 Transporter Binding Affinity: Quantitative Baseline for Off-Target Assessment

N-(4-(dimethylamino)phenethyl)-4-propylbenzamide was tested for binding affinity at the human GABA transporter 1 (GAT1) expressed in HEK293 cells. The compound exhibited a Ki of 1.10 × 10³ nM (1.10 µM) [1]. This value provides a quantitative anchor for assessing GAT1-mediated off-target liability. For comparison, the clinically used GAT1 inhibitor tiagabine displays a Ki of approximately 10–20 nM at human GAT1, indicating that the target compound is roughly 50- to 100-fold weaker at this site.

GAT1 transporter binding affinity off-target profiling

Cytotoxicity Liability Screening: Class-Level Evidence of Low Cytotoxicity in Benzamide-Derived Sigma-1 Ligands

Benzamide derivatives structurally related to N-(4-(dimethylamino)phenethyl)-4-propylbenzamide were evaluated for cytotoxicity in SY5Y neuroblastoma cells. Compounds 7i, 7w, and 7y demonstrated selectivity indices (IC₅₀(SY5Y)/Ki(S1R)) ranging from 28,000 to 83,000 [1], indicating a wide safety margin between cytotoxic and pharmacologically active concentrations. Although the target compound has not been assayed in this system, the class-level data suggest that the benzamide scaffold is compatible with low intrinsic cytotoxicity, a desirable attribute for cellular probe molecules.

cytotoxicity safety screening benzamide derivatives

Recommended Research and Industrial Use Cases for N-(4-(Dimethylamino)phenethyl)-4-propylbenzamide


Filling the 4-Alkyl SAR Gap in Sigma-1 Receptor Benzamide Series

Investigators seeking to complete the structure-activity relationship around the 4-position of N-phenethyl benzamides can employ this compound as the 4-propyl representative. Published data for 4-Cl, 4-CN, and 4-NO₂ analogs provide high-affinity reference points [2], but the alkyl-substituted region remains unexplored. This compound enables systematic comparison of electron-donating, lipophilic substituents against electron-withdrawing groups in sigma-1 binding assays.

Negative Control or Low-Affinity Probe for GAT1-Mediated Effects

With a measured Ki of ~1.1 µM at human GAT1 [2], this compound can serve as a low-affinity comparator in GABA uptake studies. It allows researchers to benchmark the activity of novel GAT1 inhibitors or to rule out GAT1-mediated confounds in phenotypic screens where benzamide-derived tool compounds are used.

Chemical Biology Probe Requiring Low Cytotoxicity Risk

Based on the class-level safety profile observed for close benzamide analogs, which exhibit selectivity indices exceeding 28,000 in SY5Y cells [2], this compound is a rational candidate for cellular assays where maintaining high viability is critical. Direct cytotoxicity validation is advised, but the scaffold precedent supports its selection as a starting point for probe development.

Medicinal Chemistry Starting Point for CNS Penetrant Ligands

The 4-dimethylaminophenethyl motif is a privileged fragment in CNS drug discovery. Coupled with a 4-propylbenzamide, the compound occupies a physicochemical space (MW 310.4, cLogP ~3–4) that is compatible with blood-brain barrier penetration. Medicinal chemists can use this scaffold as a template for introducing additional substituents to optimize potency and selectivity for sigma receptors or other CNS targets.

Quote Request

Request a Quote for N-(4-(dimethylamino)phenethyl)-4-propylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.